4-sec-Butoxy-2-butanone
Overview
Description
4-sec-Butoxy-2-butanone is an organic compound with the molecular formula C₈H₁₆O₂. It is a colorless liquid with a characteristic odor reminiscent of butterscotch, banana, and nutmeg. This compound is soluble in ether and ethanol and is known for its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-sec-Butoxy-2-butanone can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkoxide ion with an alkyl halide . The reaction typically requires a primary alkyl halide and a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-sec-Butoxy-2-butanone undergoes several types of chemical reactions, including:
Aldol Condensation: The presence of the α-hydrogen adjacent to the carbonyl group makes it susceptible to aldol condensation reactions with other aldehydes or ketones in the presence of a base catalyst.
Oxidation: The α-carbon’s susceptibility to oxidation can lead to the formation of a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Aldol Condensation: Typically involves a base catalyst such as sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Aldol Condensation: Formation of β-hydroxyketones.
Oxidation: Formation of sec-butyl acetic acid.
Scientific Research Applications
Organic Synthesis: It can serve as a building block or intermediate in the synthesis of more complex molecules with desired properties.
Material Science: Its solubility and reactivity might be beneficial for developing new materials with specific functionalities.
Biological Studies:
Mechanism of Action
Currently, there is limited scientific research directly investigating the specific mechanism of action of 4-sec-Butoxy-2-butanone in biological systems. its structure suggests potential interactions with biological molecules through its carbonyl group and alkyl chains, which could influence enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-2-butanone: Differentiated by the position of the butoxy group.
Butanone: Lacks the butoxy group, making it less complex.
2-Butanone:
Uniqueness
4-sec-Butoxy-2-butanone’s unique structure, with both a secondary butyl group and a butoxy group, provides distinct reactivity and solubility properties compared to its simpler analogs .
Properties
IUPAC Name |
4-butan-2-yloxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCAIYGWLZKIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336989 | |
Record name | 4-sec-Butoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57545-63-8 | |
Record name | 4-sec-Butoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-sec-Butoxy-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 4-sec-butoxy-2-butanone in the essential oil of Cynoglossum clandestinum?
A1: While the study itself doesn't delve into the specific properties or functions of this compound, its presence as a major constituent (18.1%) in the essential oil is noteworthy. [] This is the first report on the essential oil composition of Cynoglossum clandestinum, so identifying major components like this compound contributes to the overall chemotaxonomic understanding of this species within the Boraginaceae family. Further research is needed to determine if this compound contributes to any of the traditional medicinal uses of Cynoglossum species.
Q2: Are there other studies investigating the biological activity of this compound?
A2: The provided research article focuses solely on identifying the chemical composition of the essential oil. [] It does not mention any studies on the biological activity of this compound. A broader literature search would be needed to explore potential studies on this compound.
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